molecular formula C12H18Cl3FN2 B2426662 N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-73-2

N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2426662
CAS RN: 1349717-73-2
M. Wt: 315.64
InChI Key: QZYONWKFCVJFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2FN2 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” can be found on various chemical databases . The compound has a molecular weight of 279.18 .

Scientific Research Applications

  • Tuberculosis Drug Discovery

    • The 2,4-diaminoquinazoline class, related to N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research explored structure-activity relationships influencing potency, highlighting the importance of specific molecular segments for antibacterial activity. This has implications for tuberculosis drug discovery (Odingo et al., 2014).
  • Aromatic Substitution Chemistry

    • Studies on the reaction rates of various chloro and fluoro compounds with piperidine reveal insights into aromatic substitution chemistry. This research helps in understanding the chemical behavior and reactivity of similar compounds (Pietra et al., 1968).
  • Monoamine Transporters Study

    • Analogs of this compound have been studied for their interaction with monoamine transporters. These studies provide valuable insights into the structure-activity relationships of molecules interacting with dopamine, serotonin, and norepinephrine transporters (Kolhatkar et al., 2003).
  • Conformational Analysis and Crystal Structure

    • Detailed conformational and crystal structure analysis of compounds structurally related to this compound offers insights into the molecular configurations that affect their chemical properties and potential applications (Ribet et al., 2005).
  • Phosphorus–Nitrogen Compound Synthesis

    • Synthesis and structural characterizations of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, related to this compound, show potential applications in developing new materials with specific biological activities (Binici et al., 2021).
  • Cycloaddition Chemistry for Medicinal Chemistry

    • Research into the cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, involving compounds structurally similar to this compound, contributes to medicinal chemistry by providing a route to synthesize sulfamidate-fused piperidin-4-ones (Liu et al., 2013).
  • Nucleophilic Ring Opening Chemistry

    • Studies on nucleophilic ring-opening reactions of epoxypiperidines with amines, including research on 4-fluorobenzyltrozamicol, provide valuable information for chemical synthesis processes (Scheunemann et al., 2011).
  • Labelled Compound Synthesis for Medical Imaging

    • Synthesis of labelled compounds, such as 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, demonstrates the application of this compound analogs in medical imaging and diagnostic studies (Mäding et al., 2006).

Safety and Hazards

Safety data sheets indicate that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-11-7-9(1-2-12(11)14)8-16-10-3-5-15-6-4-10;;/h1-2,7,10,15-16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYONWKFCVJFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=C(C=C2)F)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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